![molecular formula C13H12N2O B2662045 N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide CAS No. 1797749-82-6](/img/structure/B2662045.png)
N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide, also known as PAP-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. PAP-1 belongs to the class of compounds known as propargylamines, which have been shown to possess neuroprotective properties.
科学的研究の応用
N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to possess neuroprotective properties, which can help prevent the death of neurons in the brain. Additionally, N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
作用機序
The mechanism of action of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO enzymes can lead to an increase in the levels of these neurotransmitters, which can have beneficial effects on the brain.
Biochemical and Physiological Effects:
N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective properties, N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to possess anti-inflammatory properties. N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide is its high purity and high yield synthesis method, which makes it a suitable compound for scientific research. Additionally, N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been extensively studied and has a well-established mechanism of action. However, one of the limitations of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide is its potential toxicity. N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for the study of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide. One area of research is the development of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide analogs with improved pharmacological properties. Another area of research is the study of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide in combination with other compounds for the treatment of neurodegenerative diseases. Additionally, the study of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide in other disease models, such as cancer and cardiovascular disease, may provide new insights into its potential therapeutic applications.
合成法
The synthesis of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide involves the reaction of 2-bromo-N-(prop-2-yn-1-yl)benzamide with propargylamine in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction, which results in the formation of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide. The synthesis of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.
特性
IUPAC Name |
N-prop-2-ynyl-2-(prop-2-ynylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-3-9-14-12-8-6-5-7-11(12)13(16)15-10-4-2/h1-2,5-8,14H,9-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMSLFRMNWZLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC=C1C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2661966.png)
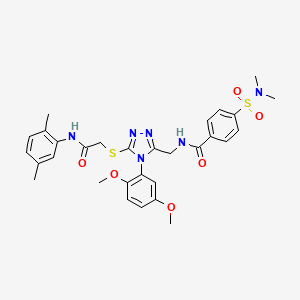
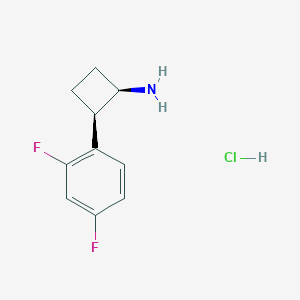
![N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2661971.png)
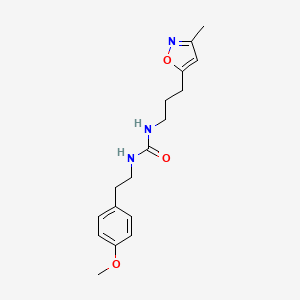
![2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2661975.png)
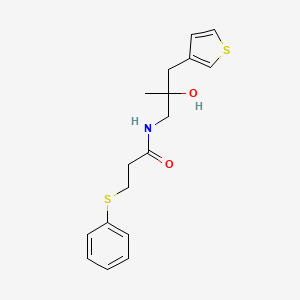
![2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride](/img/structure/B2661977.png)

![N-(benzo[d]thiazol-2-yl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2661980.png)
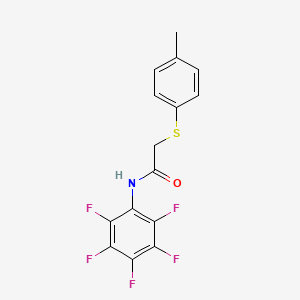
![N-(5-chloro-2-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2661983.png)
![12-(Iodomethyl)-11-oxa-1,3,5-triazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B2661985.png)